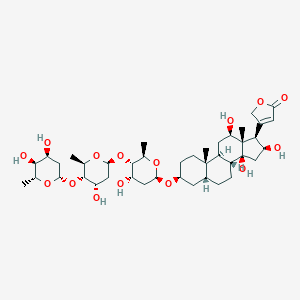

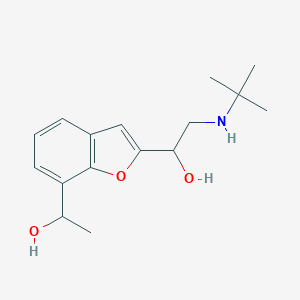

Diosmetin 7-O-beta-D-glucopyranoside

概要

説明

エリオディクチオールは、エリオディクチオールとしても知られており、フラバノンサブクラスに属するフラボノイドです。さまざまな薬用植物、柑橘類、野菜に豊富に存在します。 この化合物は、抗酸化、抗炎症、抗癌、神経保護、心臓保護、抗糖尿病、抗肥満、肝保護特性など、潜在的な健康上の利点があることで知られています .

作用機序

エリオディクチオールは、さまざまな分子標的と経路を通じてその効果を発揮します。 たとえば、Nrf2/HO-1経路を活性化して、細胞を酸化ストレスから保護します . また、P38 MAPK/GSK-3β/ZEB1経路を調節して、膠芽腫の遊走と浸潤を阻害します . さらに、エリオディクチオールは、プロ炎症性サイトカインを調節し、関節リウマチにおいてフォークヘッドボックスO1(FOXO1)の発現を高めることができます .

類似の化合物との比較

エリオディクチオールは、ナリンゲニン、ヘスペリジン、ホモエリオディクチオールなどのフラバノンサブクラスの他のフラボノイドに似ています。それは、これらの化合物とは異なる独自の特性を持っています。 たとえば、エリオディクチオールは、ナリンゲニンやヘスペリジンと比較して、より強い抗酸化作用と抗炎症作用を示すことが示されています . さらに、Nrf2/HO-1経路やP38 MAPK/GSK-3β/ZEB1経路などの特定の分子経路を調節する能力は、それを潜在的な治療用途を持つユニークな化合物にします .

類似の化合物のリスト

- ナリンゲニン

- ヘスペリジン

- ホモエリオディクチオール

エリオディクチオールの薬理学的特性のユニークな組み合わせとその特定の分子経路を調節する能力は、それをさらなる研究と潜在的な治療用途のための有望な化合物にします。

生化学分析

Biochemical Properties

Diosmetin-7-O-beta-D-glucopyranoside has been found to interact with various biomolecules in biochemical reactions. For instance, it has been observed to suppress the expression level of Src phosphorylation .

Cellular Effects

In cellular processes, Diosmetin-7-O-beta-D-glucopyranoside has been shown to maintain endothelial appearance and endothelial marker expression . This suggests that it has a significant impact on cell function.

Molecular Mechanism

At the molecular level, Diosmetin-7-O-beta-D-glucopyranoside exerts its effects by interacting with biomolecules and influencing gene expression. For example, it has been found to suppress the expression level of Src phosphorylation .

Temporal Effects in Laboratory Settings

It has been observed to maintain its effects on endothelial appearance and endothelial marker expression .

Dosage Effects in Animal Models

The effects of Diosmetin-7-O-beta-D-glucopyranoside at different dosages in animal models have not been fully explored. It has been found to exhibit significant anti-thrombotic activity in a zebrafish model when combined with other compounds .

Metabolic Pathways

It has been found to influence the expression levels of several genes involved in the arachidonic acid metabolism pathways .

準備方法

合成経路と反応条件

エリオディクチオールは、さまざまな方法で合成できます。一般的な方法の1つは、遺伝子組み換え微生物の使用です。たとえば、大腸菌は、D-グルコースなどの単純な炭素基質からエリオディクチオールを生成するように遺伝子組み換えできます。この方法には、D-グルコースからp-クマリン酸を合成する1つの株と、p-クマリン酸からエリオディクチオールを合成するもう1つの株の2つの株の大腸菌が関与します .

別の方法には、チロシンから直接エリオディクチオールを生成できるコリネバクテリウム・グルタミカムの使用が含まれます。 この方法には、エリオディクチオール生産のアップストリーム中間体であるナリンゲニンの生合成モジュールを最適化し、ナリンゲニンからエリオディクチオールを合成するための遺伝子を導入することが含まれます .

工業生産方法

エリオディクチオールの工業生産は、多くの場合、薬用植物、柑橘類、野菜などの天然源からの抽出を伴います。 超音波支援抽出は、植物の葉からエリオディクチオールを抽出するために使用される方法の1つです .

化学反応の分析

反応の種類

エリオディクチオールは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、エリオディクチオールの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、還元は化合物の還元形の生成をもたらす可能性があります。

科学研究への応用

エリオディクチオールは、その多様な薬理学的特性により、多くの科学研究に利用されています。さまざまな病気や状態の治療における潜在的な使用について研究されています。これらには以下が含まれます。

抗酸化剤: エリオディクチオールは、フリーラジカルをスカベンジングすることにより、細胞を酸化ストレスから保護することが示されています.

抗炎症剤: プロ炎症性サイトカインを調節し、炎症を軽減することができます.

抗癌剤: エリオディクチオールは、癌細胞の増殖と転移を阻害し、アポトーシスを誘導することが判明しています.

心臓保護剤: エリオディクチオールは、心臓を損傷から保護し、心臓血管の健康を改善することができます.

抗糖尿病剤: インスリン感受性を向上させ、血糖値を下げることが示されています.

抗肥満剤: エリオディクチオールは、脂質代謝を調節することにより、体重管理に役立つ可能性があります.

肝保護剤: 肝臓を損傷から保護し、肝臓の健康をサポートします.

科学的研究の応用

Eridictiol has numerous scientific research applications due to its diverse pharmacological properties. It has been studied for its potential use in treating various diseases and conditions, including:

Antioxidant: Eridictiol has been shown to protect cells from oxidative stress by scavenging free radicals.

Anti-inflammatory: It can modulate pro-inflammatory cytokines and reduce inflammation.

Anti-cancer: Eridictiol has been found to inhibit the proliferation and metastasis of cancer cells and induce apoptosis.

Cardioprotective: Eridictiol can protect the heart from damage and improve cardiovascular health.

Anti-diabetic: It has been shown to improve insulin sensitivity and reduce blood glucose levels.

Anti-obesity: Eridictiol can help in weight management by modulating lipid metabolism.

Hepatoprotective: It protects the liver from damage and supports liver health.

類似化合物との比較

Eridictiol is similar to other flavonoids in the flavanones subclass, such as naringenin, hesperetin, and homoeriodictyol. it has unique properties that set it apart from these compounds. For example, eridictiol has been shown to have stronger antioxidant and anti-inflammatory effects compared to naringenin and hesperetin . Additionally, its ability to modulate specific molecular pathways, such as the Nrf2/HO-1 and P38 MAPK/GSK-3β/ZEB1 pathways, makes it a unique compound with potential therapeutic applications .

List of Similar Compounds

- Naringenin

- Hesperetin

- Homoeriodictyol

Eridictiol’s unique combination of pharmacological properties and its ability to modulate specific molecular pathways make it a promising compound for further research and potential therapeutic applications.

特性

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUHPOMCLBLCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20126-59-4 | |

| Record name | Diosmetin 7-O-beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)